5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” is a small molecule . It belongs to the class of organic compounds known as n-benzylpiperidines, which are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The chemical formula is C21H24FN5O . The average weight is 381.4466 and the monoisotopic weight is 381.19648862 .科学的研究の応用
Molecular Stability and Conformational Analysis
A study conducted by Karayel (2021) on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors detailed tautomeric properties, conformations, and the mechanism behind anti-cancer properties through density functional theory and molecular docking. The research could guide the understanding of the structural stability and bioactivity potential of triazole-containing compounds similar to the chemical (Karayel, 2021).
Antimicrobial Activities
Another study highlighted the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, showcasing the potential of triazole derivatives in developing antimicrobial agents. This suggests that compounds like the one you're interested in may have applications in combating microbial infections (Bektaş et al., 2007).
Pharmacological Evaluations
Gupta et al. (2020) synthesized and evaluated N-benzylated derivatives for anti-Alzheimer's activity. The design was based on donepezil, a major drug for Alzheimer's disease, which suggests potential applications in neurological disorders for compounds with similar structures (Gupta et al., 2020).
Molecular Docking and Antagonist Activity
Watanabe et al. (1992) prepared and tested derivatives for 5-HT2 and alpha 1 receptor antagonist activity, which provides a foundation for the neuropharmacological applications of similar compounds. This research could indicate potential uses in designing receptor-specific drugs (Watanabe et al., 1992).
特性
IUPAC Name |
3-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-30-17-8-6-15(7-9-17)14-27-20(24-25-22(27)29)16-10-12-26(13-11-16)21(28)18-4-2-3-5-19(18)23/h2-9,16H,10-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJSJUHGMMTQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。